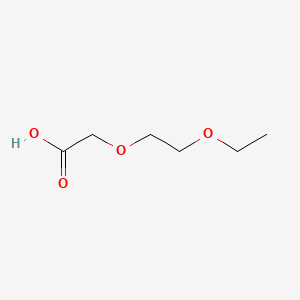

(2-Ethoxyethoxy)acetic acid

描述

准备方法

Synthetic Routes and Reaction Conditions: (2-Ethoxyethoxy)acetic acid can be synthesized through the reaction of ethylene glycol monoethyl ether with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of ethylene glycol monoethyl ether with chloroacetic acid in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used.

Major Products Formed:

Oxidation: Formation of aldehydes and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted acetic acids depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry

(2-Ethoxyethoxy)acetic acid serves as a reagent in organic synthesis, particularly in the formation of more complex molecules. It acts as a building block for synthesizing esters and other derivatives, which are crucial in developing pharmaceuticals and agrochemicals.

Polymer Production

The compound is also utilized in producing polymers and resins. Its properties make it suitable for use as a solvent in various industrial applications, including coatings and adhesives .

Biological Research

Metabolic Pathways

Research indicates that this compound is metabolized in biological systems, where it can influence metabolic pathways. It has been studied for its potential effects on human health, particularly its role as a urinary metabolite . This aspect is significant for understanding its pharmacokinetics and toxicology.

Toxicological Studies

Toxicological assessments have shown that exposure to this compound can lead to adverse effects such as skin irritation and potential reproductive toxicity. Studies involving animal models have provided insights into its safety profile and mechanisms of action .

Pharmaceutical Applications

Drug Development

The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its structure allows for modifications that could enhance the efficacy of drug candidates.

Case Study: Metabolism and Toxicity

A study on the metabolism of this compound revealed that it is converted into active metabolites that may exert biological effects. This finding highlights the importance of understanding its metabolic fate when considering therapeutic applications .

Industrial Uses

Solvent Properties

this compound is effective as a solvent for various resins and coatings, making it valuable in the paint and varnish industry. Its ability to dissolve polyester and alkyd resins facilitates its use in formulations aimed at reducing evaporation rates and improving gloss finishes .

Safety Considerations

Despite its applications, safety assessments emphasize the need for caution due to potential health risks associated with exposure. The compound has been linked to skin irritation and reproductive toxicity in laboratory settings, necessitating careful handling and usage protocols in industrial environments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Reagent for organic synthesis; building block for complex molecules |

| Biological Research | Studied for metabolic pathways; urinary metabolite |

| Pharmaceuticals | Investigated as a precursor for drug development |

| Industrial Uses | Solvent for polymers, resins, coatings; reduces evaporation in formulations |

| Safety Considerations | Potential skin irritant; reproductive toxicity observed |

作用机制

The mechanism of action of (2-Ethoxyethoxy)acetic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The compound can also interact with cellular receptors, influencing various biochemical processes .

相似化合物的比较

- Glycolic acid ethoxylate lauryl ether

- 2-(2-Ethoxyethoxy)ethanol

- 2-(2-Ethoxyethoxy)ethyl acetate

Comparison: (2-Ethoxyethoxy)acetic acid is unique due to its specific structure, which imparts distinct chemical properties. Compared to glycolic acid ethoxylate lauryl ether, it has a different functional group that influences its reactivity and applications. Similarly, while 2-(2-Ethoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethyl acetate share some structural similarities, their chemical behavior and uses differ significantly .

生物活性

(2-Ethoxyethoxy)acetic acid, a compound classified as a diether and monocarboxylic acid, has garnered attention for its biological activity and potential health implications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula : C6H12O4

- CAS Number : 16024-58-1

- Molecular Weight : 132.16 g/mol

This compound is primarily studied for its role as a human urinary metabolite, indicating exposure to ethylene glycol ethers, particularly in occupational settings.

Toxicokinetics

Research indicates that this compound is a significant metabolite of 2-ethoxyethanol and 2-ethoxyethyl acetate. The elimination half-life of this compound varies significantly between species:

| Species | Half-Life (hours) |

|---|---|

| Humans | 21-24 (after 4-hour exposure) |

| Pregnant Rats | Approximately 50-60 |

| Non-Pregnant Rats | Approximately 7 |

The compound exhibits systemic toxicity following various exposure routes, including oral, dermal, and inhalation. Symptoms observed in animal studies include dyspnea, somnolence, and ataxia, with target organs including the liver and kidneys .

Acute Toxicity Studies

Acute toxicity studies reveal that this compound has low toxicity across several animal models. For example:

Mutagenicity and Carcinogenicity

The mutagenicity of this compound has been evaluated using various assays:

- Salmonella typhimurium : No mutagenic effects observed.

- Mouse Lymphoma Test : Slightly positive results noted, indicating potential clastogenic effects under specific conditions .

The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen; however, ongoing studies continue to evaluate its long-term health impacts .

Occupational Exposure

A study on workers exposed to volatile organic compounds highlighted the prevalence of respiratory symptoms among spray painters using products containing this compound. The findings indicated that these workers reported higher rates of eye irritation and respiratory issues compared to controls .

Case Study: Occupational Exposure in Painters

A cohort study involving spray painters revealed significant health risks associated with exposure to this compound. Key findings included:

- Respiratory Symptoms : Increased prevalence of cough and short-term memory loss.

- Clinical Findings : Higher instances of corneal opacity and dry skin among exposed workers compared to non-exposed controls .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Toxicokinetics | Variable half-lives across species |

| Acute Toxicity | Low toxicity; NOAEL established |

| Mutagenicity | No mutagenic effects; slight clastogenicity observed |

| Occupational Health | Increased respiratory symptoms in painters |

化学反应分析

Hydrolysis Reactions

The ethoxyethoxy ether linkage undergoes hydrolysis under acidic or basic conditions. In industrial synthesis (CN102115431A), dichloroacetate esters are hydrolyzed using hydrochloric acid to yield intermediates like dichloroacetic acid . While this patent focuses on dichloroacetate derivatives, analogous conditions apply to (2-ethoxyethoxy)acetic acid:

-

Acidic Hydrolysis : Concentrated HCl (30–35%) at 80°C cleaves ether bonds, producing glycolic acid derivatives and ethanol .

-

Alkaline Hydrolysis : Sodium hydroxide or sodium ethylate facilitates substitution at the ether oxygen, forming carboxylate salts .

Table 1: Hydrolysis Conditions and Products

| Reagent | Temperature | Product | Source |

|---|---|---|---|

| 30–35% HCl | 80°C | Glycolic acid derivatives + ethanol | |

| NaOH/Na ethylate | 70–80°C | Substituted carboxylate salts |

Oxidation Pathways

Metabolic studies of structurally related compounds, such as 2-ethoxyethyl acetate, reveal oxidation mechanisms. In biological systems, 2-ethoxyethanol (a metabolite) is oxidized by alcohol dehydrogenase to 2-ethoxyacetaldehyde, followed by conversion to 2-ethoxyacetic acid . For this compound, similar oxidative cleavage of the ethoxy group may occur under strong chemical oxidizers:

-

Chemical Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media cleaves ethers to carboxylic acids or ketones .

Table 2: Oxidation Agents and Outcomes

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C | Ethylene glycol derivatives | |

| CrO₃ | H₂O, reflux | Acetic acid derivatives |

Substitution Reactions

The ethoxyethoxy group participates in nucleophilic substitution. In patent CN102115431A, sodium ethylate replaces chloride in dichloroacetic acid under reflux conditions . For this compound:

-

Alkoxy Substitution : Reaction with amines or alkoxides (e.g., NH₃, NaOMe) replaces the ethoxy group, forming amides or methyl ethers .

Table 3: Substitution Reagents and Products

| Nucleophile | Conditions | Product | Source |

|---|---|---|---|

| Sodium methoxide | 70–80°C, EtOH | Methoxy-substituted acid | |

| Ammonia | Reflux, H₂O | Acetamide derivatives |

Metabolic Degradation

In vivo, this compound undergoes enzymatic hydrolysis and oxidation akin to 2-ethoxyethyl acetate :

-

Hydrolysis : Esterases cleave the compound to 2-ethoxyethanol and acetic acid.

-

Oxidation : 2-ethoxyethanol is oxidized to 2-ethoxyacetic acid via alcohol/aldehyde dehydrogenases .

Key Metabolites :

属性

CAS 编号 |

220622-96-8 |

|---|---|

分子式 |

C43H94O8 |

分子量 |

739.2 g/mol |

IUPAC 名称 |

dodecan-1-ol;ethane-1,2-diol;2-hydroxyacetic acid;tetradecan-1-ol;tridecan-1-ol |

InChI |

InChI=1S/C14H30O.C13H28O.C12H26O.C2H4O3.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13;3-1-2(4)5;3-1-2-4/h15H,2-14H2,1H3;14H,2-13H2,1H3;13H,2-12H2,1H3;3H,1H2,(H,4,5);3-4H,1-2H2 |

InChI 键 |

KQSLVJFTAGAPJL-UHFFFAOYSA-N |

SMILES |

CCOCCOCC(=O)O |

规范 SMILES |

CCCCCCCCCCCCCCO.CCCCCCCCCCCCCO.CCCCCCCCCCCCO.C(CO)O.C(C(=O)O)O |

物理描述 |

DryPowder |

相关CAS编号 |

220622-96-8 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。